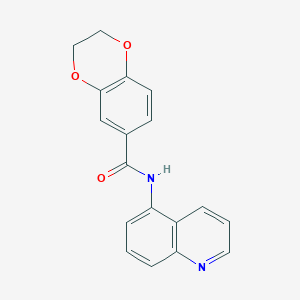
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with the molecular formula C18H14N2O3. This compound is known for its unique structure, which includes a quinoline ring fused with a dihydrobenzodioxine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dihydrobenzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the dihydrobenzodioxine ring. This can be achieved through a reaction between catechol and an appropriate aldehyde under acidic conditions.
Quinoline Ring Introduction: The quinoline ring is then introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Amidation: The final step involves the amidation of the carboxylic acid group with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
化学反应分析
Types of Reactions
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学研究应用
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The pathways involved include the inhibition of enzyme activity through competitive or non-competitive binding, leading to downstream effects on cellular processes .
相似化合物的比较
Similar Compounds
- N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepine-5-yl)aniline
- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-
Uniqueness
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of a quinoline ring and a dihydrobenzodioxine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
728030-64-6 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3g/mol |
IUPAC 名称 |
N-quinolin-5-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-18(12-6-7-16-17(11-12)23-10-9-22-16)20-15-5-1-4-14-13(15)3-2-8-19-14/h1-8,11H,9-10H2,(H,20,21) |
InChI 键 |
BBQSMIXJVXSYTH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















